(3-Ethynylphenyl)urea
Description
Properties
IUPAC Name |
(3-ethynylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-2-7-4-3-5-8(6-7)11-9(10)12/h1,3-6H,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYKVQKWRHFXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Mechanisms for 3 Ethynylphenyl Urea and Its Derivatives
Direct Synthesis Routes to (3-Ethynylphenyl)urea
The formation of the urea (B33335) bond is the critical step in the direct synthesis of this compound. The most common and efficient methods involve the coupling of an aniline (B41778) derivative with an isocyanate or a synthetic equivalent.
The reaction between an amine and an isocyanate is a highly reliable and widely used method for forming urea linkages. nih.gov For this compound, this can be achieved in two primary ways: reacting 3-ethynylaniline (B136080) with a source of isocyanic acid or its equivalent, or reacting 3-ethynylphenyl isocyanate with an amine.
A common laboratory-scale synthesis involves treating an amine with phosgene (B1210022) or a safer phosgene equivalent like triphosgene (B27547) (bis(trichloromethyl)carbonate) or N,N'-Carbonyldiimidazole (CDI). nih.gov In the case of triphosgene, 3-ethynylaniline is reacted in the presence of a base to form an intermediate isocyanate, which subsequently reacts with another amine to yield the urea. nih.gov CDI is considered a safer alternative, as it does not produce toxic chlorinated byproducts. nih.gov Another efficient method utilizes chlorosulfonyl isocyanate, which reacts with the primary amine and is then hydrolyzed in situ to provide the monosubstituted urea in high yield. asianpubs.org
The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate group, followed by a proton transfer to yield the stable urea product.
| Reagent | Description | Safety Considerations |
| Phosgene | Highly reactive gas, traditionally used for industrial isocyanate production. | Extremely toxic and corrosive. beilstein-journals.org |
| Triphosgene (BTC) | A stable, crystalline solid that serves as a safer substitute for phosgene. nih.gov | Decomposes to phosgene; must be handled with care in a well-ventilated fume hood. nih.gov |
| N,N'-Carbonyldiimidazole (CDI) | A crystalline solid that is a widely used, safer alternative to phosgene. nih.govresearchgate.net | Less toxic than phosgene and its equivalents. nih.gov |
| Chlorosulfonyl Isocyanate (CSI) | A highly reactive liquid used for direct conversion of amines to ureas after hydrolysis. asianpubs.org | Highly reactive and corrosive. |
| Sodium or Potassium Cyanate | Used with an acid to generate isocyanic acid in situ for reaction with amines. | Generates toxic gases if not handled properly. |
Functionalization and Derivatization Strategies Utilizing the this compound Scaffold
The dual functionality of this compound makes it an excellent building block for creating more complex molecules. The urea moiety can participate in cyclization reactions, while the terminal alkyne is a versatile handle for cross-coupling and cycloaddition reactions.
The urea functional group is a key component in the synthesis of various nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. clockss.orgnih.gov
Pyrimidines: The urea moiety of this compound can be incorporated into pyrimidine (B1678525) and related heterocyclic systems. For instance, in reactions analogous to the Biginelli condensation, it can react with 1,3-dicarbonyl compounds and aldehydes to form dihydropyrimidinones. nih.gov These structures serve as important pharmacophores in medicinal chemistry.
Quinazolines: Quinazolinone derivatives are another class of heterocycles accessible from urea-containing precursors. The synthesis often involves the reaction of a substituted anthranilic acid with a suitable partner that can form the urea linkage and facilitate cyclization. The this compound scaffold can be strategically employed to generate quinazolinone derivatives bearing an ethynylphenyl substituent, which is valuable for further functionalization. nih.govnih.gov
| Heterocycle | General Synthetic Approach | Key Precursors |
| Dihydropyrimidinones | Biginelli Reaction | Urea, β-Ketoester, Aldehyde nih.gov |
| Quinazolinones | Cyclocondensation | Anthranilic Acid Derivatives, Isocyanates/Ureas nih.gov |
| Thienopyrimidines | Multi-step synthesis involving cyclization | Aminothiophene derivatives, Isocyanates/Ureas nih.gov |
| Imidazolidinones | Intramolecular Cyclization | N-allylureas organic-chemistry.org |
Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, incorporating substantial portions of all starting materials.
Biginelli Reaction: This is a classic three-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester, and a urea. wikipedia.orgorganic-chemistry.org this compound can readily serve as the urea component in this reaction, allowing for the synthesis of a library of dihydropyrimidinones functionalized with a terminal alkyne group. beilstein-journals.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org The mechanism involves the initial formation of an iminium ion from the aldehyde and urea, which is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration. organic-chemistry.org
Passerini Reaction: The Passerini reaction is a three-component reaction between an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While this compound itself is not a direct substrate, its precursor, 3-ethynylphenyl isocyanide, is an ideal component for this reaction. This highlights the synthetic versatility of the core scaffold, where precursors can be channeled into different MCRs to generate diverse molecular frameworks. nih.gov
| Feature | Biginelli Reaction | Passerini Reaction |
| Components | Aldehyde, β-Ketoester, Urea | Aldehyde/Ketone, Carboxylic Acid, Isocyanide |
| Product | 3,4-Dihydropyrimidin-2(1H)-one | α-Acyloxy Amide |
| Key Bond Formations | C-N, C-C | C-C, C-O |
| Catalyst | Acid-catalyzed (Brønsted or Lewis) wikipedia.org | Often proceeds without a catalyst |
The terminal ethynyl (B1212043) group of this compound is perfectly suited for "click chemistry," a concept describing reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.org
In this reaction, the alkyne of this compound reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. broadpharm.cominterchim.fr This methodology allows for the covalent linking of the this compound scaffold to a vast array of other molecules, including polymers, biomolecules, and surfaces, that have been functionalized with an azide group. acs.org The reaction proceeds under mild conditions, often in aqueous media, making it exceptionally versatile. organic-chemistry.org
| Copper Source | Reducing Agent (for Cu(II)) | Ligand/Additive | Solvent |
| CuI, CuBr | None needed | Base (e.g., DIPEA, Et₃N) | THF, DMF, Acetonitrile |
| CuSO₄·5H₂O | Sodium Ascorbate | Tris(benzyltriazolylmethyl)amine (TBTA) | t-BuOH/H₂O, DMSO broadpharm.com |
| CuSO₄·5H₂O | Sodium Ascorbate | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Aqueous buffers broadpharm.com |
The terminal alkyne functionality is also a key substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orgorganic-chemistry.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org
The Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. wikipedia.org this compound can act as the alkyne component, coupling with various halides to create extended conjugated systems. This method is invaluable for synthesizing complex organic materials and pharmaceutical intermediates. researchgate.netscirp.org The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle facilitates the oxidative addition of the aryl halide, while the copper cycle activates the alkyne for transmetalation to the palladium center, followed by reductive elimination to yield the final product. libretexts.org
| Component | Examples | Typical Loading/Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | 1-5 mol% |
| Copper(I) Co-catalyst | CuI | 1-10 mol% |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Often used as solvent or co-solvent |
| Solvent | THF, DMF, Toluene | Anhydrous, deoxygenated conditions often preferred organic-chemistry.org |
| Aryl/Vinyl Halide | Iodides > Bromides > Chlorides | I, Br, Cl, OTf wikipedia.org |
Diazo Coupling Reactions for Polymer and Resin Modification
Diazo coupling reactions are a significant method for modifying polymers and resins, and the ethynylphenyl urea moiety can be incorporated to functionalize these materials. The process typically involves the diazotization of an aromatic amine, which then reacts with a coupling agent.
In the context of polymer modification, a polymer containing an aromatic amine can be diazotized and subsequently coupled with a compound like this compound. Conversely, an amino-functionalized this compound derivative could be diazotized and then reacted with a polymer containing suitable coupling sites, such as phenol (B47542) or aniline derivatives. This versatility allows for the introduction of the reactive ethynyl group onto a polymer backbone, enabling further post-polymerization modifications through click chemistry or other alkyne-specific reactions.
Azo dyes, characterized by the -N=N- functional group, are formed through these coupling reactions. nih.gov The synthesis often involves the reaction of a diazonium salt with a nucleophilic aromatic compound. nih.gov For instance, the coupling of a diazonium salt with 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole has been shown to produce azo compounds with excellent yields. nih.gov This highlights the potential for creating novel azo-containing polymers and resins by incorporating the this compound structure. The resulting materials may exhibit unique optical properties, as has been demonstrated with azo polyurethane ureas synthesized via diazo coupling reactions.
Heteroannulation Protocols for Spirocyclic Compound Generation
While direct heteroannulation protocols specifically involving this compound for the generation of spirocyclic compounds are not extensively detailed in the provided search results, the general principles of spiroannulation can be applied. Spirocyclic compounds feature a single atom that is part of two distinct rings. Recent advances in organic synthesis have focused on C-H bond activation-initiated spiroannulation reactions to construct these structurally complex molecules. rsc.org
The ethynyl group of this compound is a versatile functional handle that can participate in various cyclization reactions. For instance, it could potentially undergo intramolecular cyclization with a suitably positioned functional group on the urea nitrogen or the phenyl ring to form a spirocyclic system. Alternatively, it could participate in intermolecular annulation reactions with other reagents to build the spirocyclic framework. Rhodium(III)-catalyzed chelation-assisted C-H activation and annulation with diazo compounds is a powerful strategy for synthesizing nitrogen-containing heterocycles and could potentially be adapted for the synthesis of spirocyclic ureas. rsc.org
Synthesis of Urea Derivatives with Tailored Substituents
The synthesis of urea derivatives with specific substituents is a cornerstone of medicinal chemistry and materials science. nih.gov Traditional methods for preparing ureas often involve the use of toxic reagents like phosgene and isocyanates. nih.gov However, significant efforts have been made to develop safer and more efficient synthetic routes.
One common approach involves the reaction of an amine with an isocyanate. For the synthesis of this compound, this would involve the reaction of 3-ethynylaniline with an appropriate isocyanate or the reaction of an amine with 3-ethynylphenyl isocyanate. A variety of substituted ureas can be prepared by reacting different isocyanates or amines. For example, a general procedure for synthesizing 1-(benzo[d]thiazol-2-yl)-3-(2-fluorophenyl)urea involves the dropwise addition of 2-fluorophenyl isocyanate to a solution of 2-aminobenzothiazole (B30445) in dichloromethane. nih.gov
Safer alternatives to phosgene, such as N,N'-carbonyldiimidazole (CDI), are now widely used. nih.gov CDI is a crystalline solid that does not produce chlorinated byproducts, making it a less toxic option for generating unsymmetrical ureas. nih.gov Another method involves the use of carbamates. For instance, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea was achieved through a two-step process involving the preparation of a phenyl carbamate (B1207046) intermediate, followed by a substitution reaction with 4-methoxyaniline. mdpi.com
The following table summarizes various synthetic approaches for urea derivatives:
| Reagent 1 | Reagent 2 | Product Type | Notes |
| Amine | Isocyanate | Substituted Urea | A common and versatile method. nih.gov |
| Amine | Phosgene/Triphosgene | Symmetrical or Unsymmetrical Urea | Traditional method with safety concerns. nih.govmdpi.com |
| Amine | N,N'-Carbonyldiimidazole (CDI) | Unsymmetrical Urea | Safer alternative to phosgene. nih.gov |
| Amine | Phenyl Chloroformate | Carbamate Intermediate | Can be further reacted to form ureas. nih.gov |
| Amine | Ethylene Carbonate/Diethyl Carbonate | Substituted Urea | Less toxic alternatives to phosgene. nih.gov |
Mechanistic Investigations of Derivatization Reactions Involving the this compound Moiety
Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and designing novel derivatives. This section delves into the proposed pathways, catalytic roles, and the application of green chemistry principles in reactions involving the this compound moiety.
Proposed Reaction Pathways and Intermediate Species
The reactivity of this compound is largely dictated by the presence of the urea functionality and the terminal alkyne. The urea group can act as a hydrogen bond donor and acceptor, influencing intermolecular interactions and reaction pathways. nih.gov The ethynyl group is a site of high electron density, making it susceptible to electrophilic attack and a versatile partner in various coupling and cyclization reactions.
In derivatization reactions, the formation of key intermediates often dictates the final product. For example, in the synthesis of ureas from amines and phosgene, an isocyanate intermediate is typically formed. nih.gov Isotope-labeling studies can be invaluable in elucidating reaction pathways. For instance, in the photoelectrocatalytic synthesis of urea from carbon dioxide and nitrate (B79036), isotope-labeling with K¹⁵NO₃ and/or ¹³CO₂ was used to trace the origins of the nitrogen and carbon atoms in the final urea product. researchgate.net
The tautomerism of urea derivatives can also play a role in their reactivity. Azo-hydrazone tautomerism is a well-known phenomenon in azo dyes, where the compound can exist in both the azo (-N=N-) and hydrazone (-C=N-NH-) forms. nih.gov The specific tautomeric form present can influence the compound's properties and reactivity.
Elucidation of Catalytic Roles and Optimized Reaction Conditions
Catalysis is a key principle of green chemistry, aiming to increase reaction efficiency and reduce waste. yale.eduacs.org In the context of this compound derivatization, various catalytic systems can be employed. For instance, metal catalysts are often used to facilitate C-N bond formation in urea synthesis. researchgate.net The choice of catalyst can significantly impact the reaction rate and selectivity.
Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, is crucial for maximizing yield and minimizing side products. For example, in the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, it was found that increasing the reaction time from 15 minutes to 3 hours after the addition of 4-methoxyaniline significantly improved the yield. mdpi.com
The following table highlights key aspects of reaction optimization:
| Parameter | Importance | Example |
| Catalyst | Increases reaction rate and selectivity. | Use of metal catalysts in C-N bond formation for urea synthesis. researchgate.net |
| Solvent | Can influence reaction kinetics and solubility of reactants. | Dichloromethane is a common solvent for isocyanate-amine reactions. nih.gov |
| Temperature | Affects reaction rate and can influence product distribution. | Stirring at room temperature is often sufficient for urea synthesis from isocyanates. nih.gov |
| Reaction Time | Ensures complete conversion of reactants to products. | Increasing reaction time from 15 min to 3 h improved yield in a specific urea synthesis. mdpi.com |
Green Chemistry Principles in Reaction Design (e.g., Deep Eutectic Solvents, Aqueous Media)
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduacs.org This includes the use of safer solvents, renewable feedstocks, and energy-efficient processes. yale.eduacs.orgrjpn.org
Deep Eutectic Solvents (DESs) have emerged as promising green alternatives to traditional volatile organic solvents. researchgate.net DESs are mixtures of two or more components that have a significantly lower melting point than the individual components. mdpi.com They are often biodegradable, non-toxic, and inexpensive. researchgate.net A common example is a mixture of choline (B1196258) chloride and urea. researchgate.netnih.gov DESs can act as both the solvent and catalyst in organic reactions. nih.gov For instance, a choline chloride/urea deep eutectic solvent has been successfully used in the three-component synthesis of pyrazole (B372694) derivatives and the four-component synthesis of pyrano[2,3-c]pyrazole derivatives. nih.gov
Aqueous media also represent a green solvent choice for many chemical reactions. nih.gov Water is non-toxic, non-flammable, and readily available. Performing reactions in water can simplify purification processes and reduce environmental impact. The decomposition of urea in aqueous solution has been studied to understand the role of water molecules in the reaction mechanism. nih.govsupsi.ch It has been shown that water can act as a direct participant in the reaction, not just as a passive solvent. nih.govsupsi.ch
The application of these green chemistry principles to the synthesis and derivatization of this compound can lead to more sustainable and environmentally friendly chemical processes.
Advanced Spectroscopic and Structural Characterization of 3 Ethynylphenyl Urea and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone for determining the precise molecular structure of organic compounds. For (3-Ethynylphenyl)urea, both proton (¹H) and carbon-13 (¹³C) NMR provide unambiguous evidence for its constitution, while solid-state NMR offers a pathway to understanding its properties in the solid form.
The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The chemical shifts (δ) are influenced by the electronic effects of the ethynyl (B1212043) and urea (B33335) substituents on the aromatic ring. The spectrum is typically recorded in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which can accommodate the urea protons through hydrogen bonding.
Key signals in the ¹H NMR spectrum include:
Urea Protons (NH and NH₂): The urea moiety gives rise to two distinct signals. The proton on the nitrogen attached to the phenyl ring (Ar-NH) and the two protons of the terminal amino group (-NH₂) typically appear as broad singlets in the downfield region of the spectrum, often between δ 8.5 and 10.0 ppm. Their chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. For example, in similar phenylurea derivatives, these peaks have been observed as sharp singlets around δ 9.54 ppm and δ 8.07 ppm.
Aromatic Protons: The phenyl ring exhibits a complex splitting pattern corresponding to its four protons. The substitution pattern (meta) leads to distinct signals. The proton situated between the two substituents (C2-H) is expected to be a triplet or a narrow multiplet around δ 7.5-7.7 ppm. The other aromatic protons will appear in the range of δ 7.0 to 7.4 ppm, with splitting patterns (doublet, triplet, doublet of doublets) dictated by their coupling with adjacent protons.
Ethynyl Proton (≡C-H): A sharp singlet corresponding to the terminal alkyne proton is expected. This signal typically appears in the range of δ 3.0 to 4.5 ppm, its exact position influenced by the electronic nature of the aromatic ring.
Amine Protons (-NH₂): The two protons of the terminal urea amine group often appear as a broad singlet, typically around δ 5.5-6.5 ppm, though its position and broadness can be highly variable.
Table 1: Expected ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ar-NH-C=O | 8.5 - 9.8 | Broad Singlet |
| C=O-NH₂ | 5.5 - 6.5 | Broad Singlet |
| Aromatic H | 7.0 - 7.7 | Multiplets |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal.
Key signals in the ¹³C NMR spectrum include:
Urea Carbonyl Carbon (C=O): This carbon is significantly deshielded and appears as a characteristic peak in the downfield region, typically between δ 154 and 158 ppm. nih.gov
Aromatic Carbons: The six carbons of the phenyl ring will give rise to six distinct signals in the typical aromatic region (δ 110-145 ppm). The carbon attached to the nitrogen of the urea group (C1) is expected around δ 140 ppm. The carbon bearing the ethynyl group (C3) will also be in this region. The remaining four aromatic carbons will have shifts determined by the substituent effects.
Ethynyl Carbons (C≡C): The two sp-hybridized carbons of the alkyne group typically resonate in the range of δ 80-90 ppm. The internal carbon (Ar-C≡) will be at a slightly different shift than the terminal carbon (≡C-H). For instance, in ethynylbenzene, these carbons appear around δ 83.7 and δ 77.2 ppm.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O | 154 - 158 |
| Aromatic C-N | ~140 |
| Aromatic C-C≡ | ~123 |
| Aromatic C-H | 115 - 130 |
Solid-state NMR (SS-NMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure of solid materials at a molecular level. rsc.org It is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. rsc.org
For this compound, different polymorphs would arise from variations in the packing of molecules in the crystal lattice, primarily through different hydrogen-bonding networks involving the urea moiety. These structural differences would lead to distinct local electronic environments for the nuclei.
In an SS-NMR experiment, typically ¹³C or ¹⁵N spectra are acquired using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS).
Polymorph Differentiation: Each polymorph of this compound would yield a unique SS-NMR spectrum. The chemical shifts of the carbon and nitrogen atoms, especially those in the urea group and the phenyl ring, would differ between forms. For example, the ¹³C signal for the carbonyl carbon might appear as a single peak for one polymorph but as multiple peaks for another if there are multiple non-equivalent molecules in the asymmetric unit of the crystal.
Hydrogen Bonding Insights: SS-NMR is highly sensitive to hydrogen bonding. The ¹⁵N chemical shifts of the urea nitrogens are particularly informative about the nature and strength of N-H···O=C interactions in the solid state.
Amorphous Content: SS-NMR can also be used to detect and quantify amorphous content within a crystalline sample, as amorphous materials typically produce much broader spectral lines compared to their crystalline counterparts.
While specific SS-NMR data for this compound is not widely available, studies on other urea-containing pharmaceuticals demonstrate the utility of this technique in identifying and characterizing different solid forms, which is crucial for drug development and formulation. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FTIR and Raman, probe the vibrational modes of a molecule. They are exceptionally useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding.
The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The positions of these bands, particularly for the urea group, are highly sensitive to the extent of hydrogen bonding.
Key vibrational modes include:
N-H Stretching: The N-H stretching vibrations of the urea group typically appear as strong, broad bands in the 3200-3500 cm⁻¹ region. In the solid state, extensive hydrogen bonding (N-H···O=C) causes a redshift (shift to lower wavenumber) and broadening of these bands compared to a dilute solution in a non-polar solvent. Often, two distinct bands can be observed, corresponding to the asymmetric and symmetric stretching modes of the NH₂ group.
C≡C-H and C≡C Stretching: The terminal alkyne C-H stretch gives a sharp, characteristic band around 3300 cm⁻¹. The C≡C triple bond stretch appears as a weaker, sharp band in the 2100-2150 cm⁻¹ region.
C=O Stretching (Amide I band): The carbonyl (C=O) stretching vibration of the urea is a very strong and prominent band, typically found between 1630 and 1700 cm⁻¹. This band, often referred to as the Amide I band, is an excellent probe for hydrogen bonding. In the solid state, where the carbonyl oxygen acts as a hydrogen bond acceptor, this band shifts to a lower frequency (e.g., ~1630-1660 cm⁻¹) compared to a "free" carbonyl group in solution (~1690 cm⁻¹).
N-H Bending (Amide II band): This vibration, which involves N-H bending coupled with C-N stretching, appears as a strong band in the 1580-1620 cm⁻¹ region.
Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.
The analysis of the Amide I and N-H stretching regions provides critical information on the intermolecular hydrogen-bonding patterns that dictate the supramolecular structure of this compound in the solid state.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Urea (NH, NH₂) | 3200 - 3500 | Strong, Broad |
| ≡C-H Stretch | Alkyne | ~3300 | Sharp, Medium |
| C≡C Stretch | Alkyne | 2100 - 2150 | Sharp, Weak-Medium |
| C=O Stretch (Amide I) | Urea | 1630 - 1700 | Very Strong |
| N-H Bend (Amide II) | Urea | 1580 - 1620 | Strong |
Vibrational echo spectroscopy, a form of two-dimensional infrared (2D-IR) spectroscopy, is an ultrafast technique used to study molecular dynamics and interactions in solution on a femtosecond to picosecond timescale. This method can provide detailed information about how the structure of a solvent shell around a solute molecule fluctuates with time.
For this compound, 2D-IR spectroscopy could be employed to understand its solvation dynamics. By selectively exciting a specific vibrational probe within the molecule, such as the C=O or C≡C stretch, one can monitor the time evolution of its vibrational frequency.
Solvation Dynamics: The vibrational frequency of a probe is sensitive to its local electrostatic environment. Fluctuations in the surrounding solvent molecules (e.g., reorientation, hydrogen bond making/breaking) cause the vibrational frequency to change. 2D-IR spectroscopy measures the frequency-frequency correlation function (FFCF), which quantifies the timescale of these solvent-induced fluctuations.
Hydrogen-Bonding Dynamics: If this compound is dissolved in a hydrogen-bonding solvent like water or methanol, the C=O stretch is an ideal probe to study the dynamics of hydrogen bonds between the urea's carbonyl oxygen and the solvent molecules. The 2D-IR experiment can directly measure the lifetimes of these specific solute-solvent hydrogen bonds.
Studies on simple urea in aqueous solutions have used vibrational echo spectroscopy to reveal that while urea does not significantly alter the static structure of water, it noticeably slows down the translational, rotational, and vibrational dynamics of the surrounding water molecules. A similar approach applied to this compound could elucidate the influence of the hydrophobic ethynylphenyl group on the local solvent dynamics, providing a complete picture of its interaction with the solvent environment at the molecular level.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is an indispensable tool for the characterization of organic molecules like this compound, providing information about molecular weight and structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a compound through the precise measurement of its molecular mass. For this compound, with a chemical formula of C9H8N2O, the theoretical monoisotopic mass is calculated to be 160.06366 Da. HRMS analysis would be expected to yield an experimental mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the molecular formula and the purity of the sample.
Below is a table of the predicted exact masses for various adducts of this compound that could be observed in an HRMS experiment.
| Adduct | Chemical Formula | Predicted m/z |
| [M+H]+ | [C9H9N2O]+ | 161.07094 |
| [M+Na]+ | [C9H8N2ONa]+ | 183.05288 |
| [M+K]+ | [C9H8N2OK]+ | 199.02682 |
| [M+NH4]+ | [C9H12N3O]+ | 178.09748 |
| [M-H]- | [C9H7N2O]- | 159.05638 |
Data sourced from PubChem CID 21745510.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like ureas without causing significant fragmentation. In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer.
For this compound, ESI-MS would typically produce a prominent protonated molecule [M+H]+ at an m/z of approximately 161.07. The fragmentation of this ion can be induced by collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment. The fragmentation of N,N'-substituted ureas is known to be influenced by the nature of the substituents. A common fragmentation pathway involves the cleavage of the C-N bond of the urea group, leading to the elimination of an isocyanate moiety. nih.gov For protonated urea itself, dissociation has been shown to proceed through isomerization from the more stable oxygen-protonated form to a nitrogen-protonated form, which then fragments. nih.gov
X-ray Diffraction Studies for Molecular and Crystal Structure Determination
Single Crystal X-ray Diffraction for Precise Molecular Geometry
Principles of Crystal Engineering in Designing Urea-Based Architectures
Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions. The urea group is a powerful and versatile building block in crystal engineering due to its predictable and robust hydrogen bonding capabilities. The formation of the characteristic one-dimensional hydrogen-bonded tape is a recurring motif in the crystal structures of N,N'-disubstituted ureas.
By modifying the substituents on the urea core, it is possible to systematically alter the crystal packing and, consequently, the physical properties of the material. For instance, the introduction of functional groups capable of other specific interactions, such as the ethynyl group in this compound, can be used to guide the assembly of molecules into more complex and functional supramolecular architectures. This control over the solid-state structure is crucial for the development of new materials with tailored optical, electronic, or mechanical properties.
Role of 3 Ethynylphenyl Urea in Supramolecular Chemistry and Advanced Materials Research
Supramolecular Assembly and Molecular Recognition
The unique structural characteristics of (3-Ethynylphenyl)urea make it an excellent candidate for the design of intricate supramolecular systems. The directional and specific nature of the hydrogen bonds formed by the urea (B33335) moiety, combined with the rigidity and linearity of the ethynylphenyl group, allows for the controlled formation of well-defined architectures.
The urea functionality is a cornerstone in the design of synthetic receptors for anions, a field that has burgeoned since the early 1990s. The two N-H groups of the urea can act as a hydrogen-bond donor, effectively binding with various anions. The ethynylphenyl scaffold provides a rigid backbone, which can be functionalized to create pre-organized cavities for selective anion recognition.
The synthesis of anion receptors based on the this compound framework typically involves coupling reactions to introduce additional binding sites or signaling units. For example, Sonogashira coupling can be employed to create oligomeric or polymeric structures where multiple urea groups cooperate to bind anions with high affinity and selectivity. The design of these receptors often focuses on creating a complementary size and shape for the target anion, as well as tuning the electronic properties of the aromatic ring to enhance binding strength.
A general synthetic approach to create a simple bis-urea receptor incorporating the this compound moiety is outlined below:
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Sonogashira Coupling | 3-Ethynylaniline (B136080), appropriate aryl halide, Pd catalyst, Cu(I) cocatalyst, base | To create a larger, rigid scaffold. |
| 2 | Urea Formation | The resulting diamine, isocyanate | To introduce the urea functionalities that will act as anion binding sites. |
This modular synthesis allows for the creation of a variety of receptors with different selectivities. For instance, modifying the electronics of the aryl halide or the isocyanate can tune the acidity of the urea N-H protons, thereby modulating the anion binding affinity.
The self-assembly of this compound and its derivatives is primarily driven by the formation of intermolecular hydrogen bonds between the urea groups. These interactions lead to the formation of one-dimensional tapes or ribbons, which can further organize into more complex hierarchical structures such as fibrillar networks, needles, fibers, and even flower-like microstructures. nih.gov
The nature of the substituent on the phenylacetylene (B144264) core plays a crucial role in directing the self-assembly process. Subtle changes to the hydrophobic and steric properties of the molecule can lead to significant differences in the resulting morphology. nih.gov For instance, studies on analogous urea-functionalized acetylenes have shown that increasing the steric bulk on the phenyl ring can disrupt the hydrogen-bonding network and inhibit self-assembly. nih.gov Conversely, the introduction of additional π-stacking interactions can reinforce the assembly process, leading to more robust and ordered structures.
The interplay of hydrogen bonding, π-π stacking, and van der Waals forces governs the final supramolecular architecture. In solution, these molecules can form gels at low concentrations, entrapping solvent molecules within a 3D network of self-assembled fibers. This gelation process is a hallmark of the strong and directional interactions inherent to the urea-functionalized ethynylphenyl scaffold.
The ability of this compound-based structures to form well-defined cavities and channels makes them excellent hosts for a variety of guest molecules. In host-guest chemistry, the host molecule (in this case, an assembly of ethynylphenyl-urea units) selectively binds a guest molecule through non-covalent interactions. wikipedia.org
Anion binding is a prime example of host-guest chemistry involving these scaffolds. The urea groups create a hydrogen-bonding environment that can encapsulate anions like halides, carboxylates, and phosphates. The selectivity of the host for a particular anion is determined by the geometric and electronic complementarity between the host's binding cavity and the guest anion.
Beyond simple anions, larger and more complex guests can be encapsulated within the porous structures formed by the self-assembly of these molecules. The ethynylphenyl units can create channels and pores of specific dimensions, allowing for the selective inclusion of guest molecules based on their size and shape. This has potential applications in areas such as separations, sensing, and catalysis.
Applications in Functional Materials Development
The same properties that make this compound a valuable tool in supramolecular chemistry also lend themselves to the development of advanced functional materials. The strong, directional hydrogen bonds and the potential for polymerization and cross-linking via the ethynyl (B1212043) group are key to creating materials with tailored properties.
The incorporation of this compound into polymer backbones can significantly enhance their thermal and mechanical properties. The urea groups introduce strong, reversible hydrogen bonds that can act as physical cross-links, improving the material's strength and toughness. These hydrogen bonds can break upon heating, allowing the material to be processed, and then reform upon cooling, providing a self-healing capability.
The ethynyl groups can be polymerized through various methods, such as thermal or catalytic polymerization, to create a highly cross-linked and rigid network. This results in materials with high thermal stability and mechanical strength. For example, polyphenyleneethynylenes containing urea functionalities have been synthesized and shown to possess interesting material properties. nih.gov The combination of a rigid conjugated backbone with hydrogen-bonding side groups can lead to materials that are both strong and responsive.
The table below summarizes the expected impact of incorporating this compound into a polymer matrix:
| Property | Effect of this compound incorporation | Rationale |
| Thermal Stability | Increased | The rigid aromatic and ethynyl groups, and the potential for cross-linking. |
| Mechanical Strength | Increased | Strong intermolecular hydrogen bonding from the urea groups and covalent cross-linking. |
| Self-Healing | Potential for | The reversible nature of the hydrogen bonds. |
| Processability | Can be tailored | The ability to break and reform hydrogen bonds allows for melt or solution processing. |
The anion binding capabilities of this compound-based receptors can be harnessed for the development of chemosensors. By coupling the anion recognition event to a measurable signal, such as a change in color or fluorescence, these molecules can be used to detect the presence of specific anions.
For example, a π-conjugated polymer incorporating this compound units can exhibit fluorescence. nih.gov Upon binding an anion, the conformation of the polymer backbone can be altered, or a photoinduced electron transfer (PET) process can be initiated, leading to a change in the fluorescence emission. nih.gov This change can be used to quantify the concentration of the target anion.
A study on a urea-bearing phenyleneethynylene polymer demonstrated a unique fluorescent quenching effect for the optical detection of various anions, with a particular sensitivity for cyanide. nih.gov The addition of highly basic anions like cyanide led to photoluminescence amplification, while weakly basic anions caused fluorescence quenching. nih.gov This differential response highlights the potential for creating selective chemosensors.
The design of such chemosensors involves the careful selection of the fluorophore, the receptor unit (the urea group), and the linker (the ethynylphenyl scaffold) to optimize the sensitivity and selectivity for the target analyte.
Scaffolds for Non-Linear Optical (NLO) Materials
The quest for advanced non-linear optical (NLO) materials has led researchers to explore organic molecules that combine specific functional groups to elicit a strong second-order NLO response, such as second-harmonic generation (SHG). The this compound scaffold incorporates key features that are theoretically advantageous for NLO applications. The urea moiety is well-established as a potent NLO-active group due to its ability to form extensive and robust hydrogen-bonding networks. These hydrogen bonds can enforce a non-centrosymmetric crystal packing, which is a prerequisite for bulk second-order NLO effects.
The ethynylphenyl group in this compound is expected to further enhance the NLO properties. The π-system of the phenyl ring, extended by the ethynyl group, provides a conjugated pathway for electron delocalization. This extended π-conjugation can lead to larger molecular hyperpolarizabilities (β), a microscopic property that contributes to the macroscopic SHG efficiency. Organic compounds with large delocalized π-electronic systems are often favored for second- and third-order NLO applications. The combination of the hydrogen-bonding urea group and the extended π-system of the ethynylphenyl group in a single molecule presents a promising strategy for creating highly efficient NLO materials. While specific experimental data for this compound is not extensively reported, the principles of molecular engineering for NLO materials suggest its potential. The SHG intensity of some organic molecular crystals has been reported to be almost 40 times larger than that of urea.
Table 1: Comparison of Second-Harmonic Generation (SHG) Efficiency of Urea and a Hypothetical this compound-Based Material
| Compound | Key Structural Features | Relative SHG Efficiency (vs. KDP) |
| Urea | Hydrogen-bonding network | ~3x |
| This compound-based material (hypothetical) | Hydrogen-bonding network, extended π-conjugation | >3x |
Contributions to Synthetic Ion Channel and Membrane Mimetic Systems
The design and synthesis of artificial ion channels that can mimic the function of their biological counterparts is a significant area of research in supramolecular chemistry. The this compound scaffold possesses structural elements that are highly conducive to the formation of such systems. The urea group's capacity to form strong and directional hydrogen bonds is a key driver for the self-assembly of molecules into higher-order structures. In the context of membrane transport, this can lead to the formation of transmembrane channels.
Urea derivatives have been investigated as building blocks for synthetic ion channels where the molecules stack upon one another, forming a hollow, tube-like structure that spans the lipid bilayer. The interior of this tube can then facilitate the transport of ions across the otherwise impermeable membrane. The stability and functionality of these channels are highly dependent on the strength and organization of the intermolecular hydrogen bonds.
The rigid and linear nature of the ethynylphenyl group in this compound can serve as a structural scaffold, promoting a well-defined and stable channel architecture. This rigidity can help to prevent the collapse of the channel within the fluid environment of the lipid bilayer. Furthermore, the aromatic phenyl rings can engage in π-π stacking interactions, providing an additional stabilizing force for the supramolecular assembly. While direct experimental studies on this compound as a synthetic ion channel are limited, the combination of a strong hydrogen-bonding motif with a rigid, aromatic scaffold represents a promising design strategy in this field.
Table 2: Hypothetical Ion Transport Properties of a Synthetic Channel Composed of this compound
| Ion | Transport Rate (ions/sec) | Selectivity (vs. Cl⁻) |
| Na⁺ | 10⁵ | 10 |
| K⁺ | 10⁶ | 100 |
| Cl⁻ | 10⁴ | 1 |
Diversity-Oriented Synthesis for Material Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of a wide range of structurally diverse molecules, which can then be screened for desired properties to create novel material libraries. The this compound molecule is an excellent candidate as a building block for DOS due to the presence of the versatile ethynyl group.
The terminal alkyne of the ethynyl group is a highly useful functional handle for a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." This reaction is highly efficient, specific, and tolerant of a wide range of functional groups, making it ideal for the construction of large and diverse molecular libraries.
Starting with this compound, a library of materials can be generated by reacting it with a collection of different azide-containing molecules. This approach allows for the systematic variation of the molecular structure by introducing a wide array of functional groups, such as polymers, biomolecules, or other organic moieties. The resulting triazole-linked products will retain the core urea functionality, which can impart self-assembly properties through hydrogen bonding. This strategy enables the exploration of a vast chemical space to discover new materials with optimized properties for applications in areas such as drug delivery, sensing, and advanced coatings. The use of an ethynylphenyl monolayer can support biomolecule immobilization via click chemistry, which is relevant for the development of biosensors.
Table 3: Illustrative Library of Materials Derived from this compound via Click Chemistry
| Entry | Azide (B81097) Reactant | Resulting Functional Group | Potential Application |
| 1 | Azido-poly(ethylene glycol) | PEGylated urea | Biomaterials, drug delivery |
| 2 | Azido-functionalized dye | Fluorescent urea derivative | Sensing, imaging |
| 3 | Azido-dendron | Dendritic urea conjugate | Catalysis, encapsulation |
| 4 | Azido-biotin | Biotinylated urea | Bioconjugation, affinity assays |
Future Directions and Emerging Research Avenues for 3 Ethynylphenyl Urea in Academic Disciplines
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of urea (B33335) derivatives is a well-established field, yet there remains significant scope for the development of more sustainable and efficient methods for producing (3-Ethynylphenyl)urea. Future research is expected to move beyond traditional synthetic routes, which often rely on hazardous reagents like phosgene (B1210022) or isocyanates, towards greener alternatives.
Key research objectives in this area include:
Catalytic Carbonylative Approaches: Investigating novel catalytic systems that can construct the urea moiety directly from amines and a sustainable carbon monoxide source, such as carbon dioxide (CO2). Recent work on the electrocatalytic synthesis of urea from nitrate (B79036) and CO2 highlights a move towards ambient, renewable-electricity-driven processes that could be adapted for specialized urea derivatives. springernature.com
Green Chemistry Principles: Applying the principles of green chemistry to the entire synthetic process. This involves using safer solvents, reducing energy consumption, and minimizing waste generation. nih.govresearchgate.net Strategies such as flow chemistry could offer improved control, safety, and scalability for the synthesis.
Non-Isocyanate Routes: Developing synthetic pathways that avoid the use of highly reactive and toxic isocyanate intermediates. This could involve the rearrangement of carbamates or the use of carbonylating agents that are safer to handle.
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources to produce the aromatic and ethynyl (B1212043) precursors. While the direct synthesis of this compound from biomass is a long-term goal, incremental steps towards using bio-based building blocks are crucial. researchgate.net
The development of such pathways is critical not only for reducing the environmental impact of chemical synthesis but also for making this compound more accessible for widespread research and application. rsc.org
Advanced Computational Modeling for Predictive Material Design
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding the rational design of new materials. For this compound, advanced computational modeling can provide deep insights into its intrinsic properties and its interactions in larger systems.
Future computational studies could focus on:
Density Functional Theory (DFT) Calculations: Using DFT to model the electronic structure, molecular geometry, and reactivity of this compound. acs.orgacs.org These calculations can predict key parameters like bond energies, electrostatic potential, and frontier molecular orbitals, which are essential for understanding its chemical behavior. acs.org
Molecular Dynamics (MD) Simulations: Simulating the self-assembly of this compound molecules to predict the structure and stability of potential supramolecular architectures. MD simulations can reveal how molecules organize in solution and at interfaces, providing a bottom-up understanding of the formation of gels, films, or crystals. researchgate.net
Predictive Modeling for Material Properties: Developing computational models that correlate the molecular structure of this compound derivatives with macroscopic material properties. For example, modeling could be used to predict the mechanical strength of polymers incorporating this molecule or the charge transport characteristics of its self-assembled structures. nih.govrsc.org
These computational approaches will accelerate the discovery of new materials by allowing researchers to screen potential candidates and refine molecular designs in silico before undertaking costly and time-consuming laboratory synthesis.
| Computational Technique | Predicted Properties and Applications |
| Density Functional Theory (DFT) | Electronic structure, reactivity, adsorption energies on surfaces, optimization of molecular geometry. acs.org |
| Molecular Dynamics (MD) | Self-assembly behavior, solvent interactions, formation of supramolecular structures, conformational analysis. researchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Interactions with biological targets (enzymes, receptors), reaction mechanisms in complex environments. |
| Kinetic Monte Carlo Simulations | Crystal growth dynamics, prediction of macroscopic crystal morphology from nanoscale interactions. researchgate.net |
Development of Highly Specific Chemical Probes for Interrogating Complex Systems
The unique bifunctional nature of this compound makes it an excellent scaffold for the development of chemical probes. The urea group can act as a recognition element, forming specific hydrogen bonds with biological targets, while the terminal alkyne provides a versatile handle for attaching reporter molecules.
Emerging research avenues in this area include:
Click Chemistry Applications: The ethynyl group is primed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and specific covalent labeling of biomolecules. Researchers can design this compound-based probes that first bind to a target (e.g., an enzyme active site) and are then "clicked" to a reporter tag (like a fluorophore or biotin) for detection and analysis. acs.org
Probes for Protein and Nucleic Acid Recognition: The directional hydrogen-bonding capabilities of the urea moiety can be harnessed to target specific structures within proteins or nucleic acids. By modifying the phenyl ring, it may be possible to tune the probe's affinity and selectivity for different biological macromolecules.
Sensors and Imaging Agents: Attaching this compound to fluorogenic or chromogenic reporters could lead to the development of sensors that signal the presence of specific analytes through changes in their optical properties. Its ability to interact with specific targets could be leveraged for cellular imaging applications.
The development of such probes would provide powerful tools for chemical biologists and pharmacologists to study complex biological processes with high precision.
Integration into Next-Generation Supramolecular Systems for Enhanced Functionality
Supramolecular chemistry involves the assembly of molecules into well-defined, functional structures held together by non-covalent interactions. The urea group is a well-known and powerful motif for directing self-assembly through the formation of strong and highly directional hydrogen bonds. mdpi.com
Future research will likely explore the integration of this compound into advanced supramolecular systems:
Supramolecular Gels: Urea derivatives are excellent low-molecular-weight gelators, capable of forming extensive, self-assembled fibrillar networks that immobilize solvents. nih.govnih.gov The rigid and linear structure imparted by the phenyl and ethynyl groups in this compound could lead to the formation of novel gels with unique mechanical, optical, or conductive properties. researchgate.net
Self-Assembled Monolayers and Films: The molecule's structure is conducive to forming ordered assemblies on surfaces. These films could be used to modify the properties of substrates, creating surfaces with controlled wettability, adhesion, or biocompatibility.
Dynamic and Responsive Materials: By incorporating this compound into polymers or gels, it is possible to create materials that respond to external stimuli. For example, the hydrogen bonds of the urea groups could be disrupted by changes in temperature or pH, leading to a reversible change in the material's structure and properties.
The combination of the urea group's robust hydrogen-bonding capability with the ethynyl group's potential for post-assembly modification offers a rich platform for creating complex and functional supramolecular materials.
| Supramolecular Structure | Driving Force | Potential Functionality |
| 1D Fibers/Tubes | Hydrogen bonding (urea-urea), π-stacking (phenyl rings) | Gel formation, templating for nanowires, charge transport. nih.gov |
| 2D Monolayers | Surface adsorption, intermolecular hydrogen bonding | Surface modification, sensor platforms, nanoscale patterning. |
| Vesicles/Capsules | Hydrophobic/hydrophilic interactions, hydrogen bonding | Encapsulation and controlled release of guest molecules. |
| Liquid Crystals | Anisotropic molecular shape, intermolecular interactions | Optoelectronic devices, responsive materials. |
Opportunities in Interface Chemistry and Nanotechnology
The distinct chemical functionalities of this compound make it a promising candidate for applications at the intersection of interface chemistry and nanotechnology. Its ability to be covalently attached to surfaces or to self-assemble into nanostructures opens up numerous research possibilities.
Promising future directions include:
Covalent Surface Functionalization: The terminal alkyne can be used to covalently graft this compound onto the surfaces of nanomaterials like graphene, carbon nanotubes, or metal nanoparticles. acs.org This functionalization could be used to tune the material's properties, such as its dispersibility in solvents or its electronic characteristics for sensor applications. acs.orgacs.org
Nanoparticle Synthesis and Stabilization: this compound could act as a capping agent during the synthesis of nanoparticles, controlling their size and preventing aggregation. The urea groups could provide a stabilizing shell through hydrogen bonding, while the ethynyl group remains available for further functionalization.
Hybrid Organic-Inorganic Materials: The molecule can serve as a molecular linker in the creation of hybrid materials. For instance, it could bridge inorganic nanoparticles or nanosheets, creating porous frameworks with applications in catalysis, separation, or gas storage.
Nano-Urea Systems: While current research into "nano-urea" is heavily focused on agricultural applications for controlled nutrient release, the underlying principles can be adapted for materials science. plos.orgnanourea.inresearchgate.net Formulations of this compound as nanoparticles or as coatings on nanoparticles could lead to novel drug delivery systems or advanced composite materials. frontiersin.org Furthermore, the study of urea derivatives at electrocatalyst interfaces for reactions like urea oxidation suggests potential roles in energy and environmental applications. nih.gov
By leveraging the tools of nanotechnology, the unique properties of this compound can be harnessed to create materials and devices with enhanced performance and novel functionalities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-Ethynylphenyl)urea, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via the reaction of 3-ethynylphenyl isocyanate with an appropriate amine under inert conditions. Optimization involves solvent selection (e.g., dichloromethane or toluene), reflux temperatures, and the use of a base like triethylamine to neutralize HCl byproducts. Kinetic studies under varying temperatures and stoichiometric ratios can identify optimal yields .
- Validation : Monitor reaction progress using TLC or HPLC, and characterize the product via H/C NMR and IR spectroscopy to confirm urea bond formation .
Q. How should researchers handle this compound safely in laboratory settings?
- Safety Protocols : Avoid skin/eye contact and aerosol formation. Use fume hoods for dust control and wear PPE (gloves, lab coats, goggles). Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers). Refer to SDS sections on handling and disposal .
- Waste Management : Dispose of surplus material through licensed hazardous waste services. Contaminated solvents should be segregated and treated as per institutional guidelines .
Q. What spectroscopic techniques are critical for validating the structure of this compound?
- Analytical Workflow :
NMR : Confirm the presence of ethynyl protons (~2.5–3.5 ppm) and urea NH groups (~5–6 ppm).
IR : Identify urea C=O stretches (~1640–1680 cm) and ethynyl C≡C stretches (~2100–2260 cm).
Mass Spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound analogs?
- Approach :
Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH, temperature, cell lines).
Meta-Analysis : Compare data across peer-reviewed studies using tools like SciFinder or Reaxys to identify outliers.
Mechanistic Studies : Use computational modeling (e.g., molecular docking) to assess binding affinity variations caused by structural modifications (e.g., substituent effects on aromatic rings) .
Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound derivatives?
- Design Framework :
Variable Selection : Systematically modify substituents on the phenyl and urea moieties.
Control Groups : Include positive/negative controls (e.g., known urea-based inhibitors).
High-Throughput Screening : Use automated platforms to test libraries of analogs for activity against target proteins .
- Data Analysis : Apply multivariate regression to correlate structural features (e.g., logP, Hammett constants) with bioactivity .
Q. How can ecological risks of this compound be assessed despite limited ecotoxicological data?
- Proximal Methods :
Read-Across Analysis : Use data from structurally similar compounds (e.g., chlorophenyl ureas) to estimate toxicity.
QSAR Modeling : Predict biodegradation and bioaccumulation using software like EPI Suite.
Microcosm Studies : Evaluate acute toxicity in model organisms (e.g., Daphnia magna) under controlled lab conditions .
Q. What ethical considerations arise when publishing datasets on this compound’s therapeutic potential?
- Guidelines :
Data Anonymization : Remove identifiers from clinical/human subject data.
Informed Consent : Ensure consent forms allow secondary data use.
Open Data Compliance : Share non-sensitive data via repositories (e.g., Zenodo) while adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
